![molecular formula C28H29N3O4 B11828554 a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
a][1,5]Diazocin-9-yl]-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “a][1,5]Diazocin-9-yl]-amide” is a complex organic molecule with a unique structure that includes a diazocin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “a][1,5]Diazocin-9-yl]-amide” typically involves multiple steps, starting with the preparation of the diazocin ring. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes.
化学反应分析
Types of Reactions
“a][1,5]Diazocin-9-yl]-amide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
科学研究应用
Chemistry
In chemistry, “a][1,5]Diazocin-9-yl]-amide” is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and nucleic acids, exploring its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, “this compound” is explored for its pharmacological properties. Studies focus on its potential as a drug candidate for treating various diseases, including its mechanism of action and therapeutic efficacy.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.
作用机制
The mechanism of action of “a][1,5]Diazocin-9-yl]-amide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
- Benzenesulfonamide, N-[(1R,5S)-3-(1-acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-9-yl]-4-chloro-
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
“a][1,5]Diazocin-9-yl]-amide” stands out due to its unique diazocin ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C28H29N3O4 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
N-[11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33) |
InChI 键 |
LMVUVKIGGHXSJX-UHFFFAOYSA-N |
规范 SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


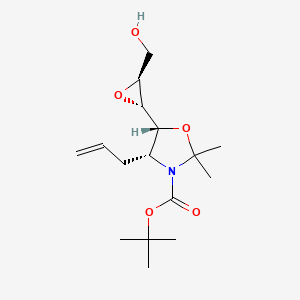
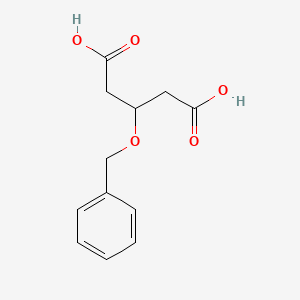
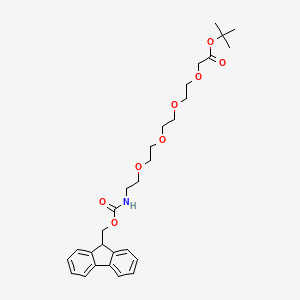
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
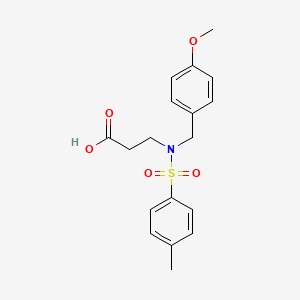

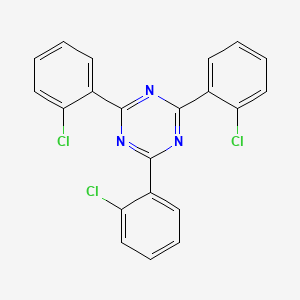




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
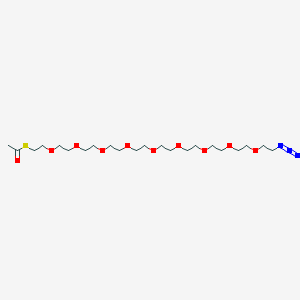
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
